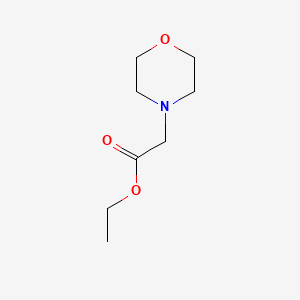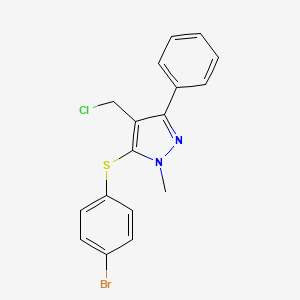
Ethyl 2-Morpholinoacetate
Overview
Description
Ethyl 2-Morpholinoacetate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Topoisomerase I Inhibitors
Ethyl 2-Morpholinoacetate derivatives, such as 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, have been identified as potential topoisomerase I inhibitors, which could be active in vivo for cancer treatment. This derivative binds covalently to 2′-deoxyguanosine, showing potential for cervical, colon, and breast cancer chemotherapies (Naumczuk et al., 2016).
Synthesis of Chiral Intermediates
This compound is used in the efficient synthesis of key chiral intermediates for certain drugs, such as Aprepitant. A study demonstrated a practical method for synthesizing (S)-3-(4-fluorophenyl)morpholin-2-one from ethyl 2-(4-fluorophenyl)-2-oxoacetate, offering convenient access to this critical intermediate (Wang, 2015).
Peroxynitrite Scavenging and Anti-Inflammatory Properties
Compounds derived from this compound, like morpholinosydnonimine, have shown peroxynitrite scavenging properties and potential anti-inflammatory effects. These properties are beneficial in traditional medicine for treating various diseases, as demonstrated in studies involving medicinal plants like Paeonia suffruticosa (Park et al., 2019).
Pharmacological and Toxicological Screening
This compound derivatives are screened for various pharmacological activities, such as inhibiting enzymes like acetylcholinesterase and cyclooxygenase. This screening is crucial for identifying potential multi-action therapeutic agents for treating inflammatory diseases (Can et al., 2017).
Applications in Polymer Science
In polymer science, this compound derivatives have applications in the self-assembly of polymers. For example, reactions involving N-ethyl morpholine have led to the formation of alane-rich hydride-bridged polymers with a range of bonding modes, which could have implications in material sciences (Andrews et al., 1997).
Memory Enhancement Studies
This compound derivatives have also been studied for their effects on memory enhancement. Compounds like 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate have shown promising results in improving memory abilities in animal models (Li Ming-zhu, 2010).
Safety and Hazards
Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .
Biochemical Analysis
Biochemical Properties
Ethyl 2-Morpholinoacetate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to bind with DNA and RNA sequences, indicating its potential in genetic and molecular biology research . The compound interacts with enzyme regulatory sites on ribosomes, causing conformational changes that affect the ribosome’s ability to bind tRNA . These interactions highlight the importance of this compound in studying protein synthesis and gene expression.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with ribosomes can impact protein synthesis, thereby influencing cell function and gene expression . These effects make this compound a valuable tool in cellular and molecular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to enzyme regulatory sites on ribosomes, causing conformational changes that affect their function . This binding interaction can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. The ability of this compound to modulate enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is stable under certain conditions, but its effects on cellular function may vary over time . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, indicating the importance of determining the appropriate dosage for experimental studies . These dosage-dependent effects make this compound a valuable tool for studying the impact of chemical compounds on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzyme regulatory sites on ribosomes can influence the synthesis of proteins involved in metabolic pathways . Additionally, this compound may affect the activity of enzymes involved in the biosynthesis of fatty acids and other metabolites, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects on cellular function. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells, affecting its localization and accumulation . These interactions are important for studying the compound’s impact on cellular processes and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is essential for understanding its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes
Properties
IUPAC Name |
ethyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMDWHJQROIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370128 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-82-3 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)


![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)




![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)




